molecular formula C18H17N3O2S B2436226 (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1173548-28-1

(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2436226
CAS No.: 1173548-28-1
M. Wt: 339.41
InChI Key: OVZSZRWQIFJRAN-BQYQJAHWSA-N
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Description

(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a distinctive (E)-configured acrylamide linker, a structure known to act as a soft electrophile that can form covalent adducts with nucleophilic cysteine thiolate groups on target proteins . This mechanism is similar to that of other acrylamide-based compounds, which have been studied for their ability to inhibit presynaptic protein function and disrupt neurotransmission, providing a framework for investigating its potential neurotoxicological effects . The core structure of the compound incorporates a 1,3,4-oxadiazole heterocycle, a privileged scaffold widely recognized in drug discovery for its diverse biological activities. Derivatives of 1,3,4-thiadiazole, a closely related heterocycle, have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties in scientific literature . The substitution pattern, including the 3,4-dimethylbenzyl moiety and the thiophene ring, suggests potential for interaction with various enzymatic targets and biological pathways. Researchers can utilize this compound as a key intermediate or a pharmacological tool to probe biological systems, study structure-activity relationships (SAR), and develop new therapeutic agents for conditions such as cancer and neurological disorders. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(E)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-5-6-14(10-13(12)2)11-17-20-21-18(23-17)19-16(22)8-7-15-4-3-9-24-15/h3-10H,11H2,1-2H3,(H,19,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZSZRWQIFJRAN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its effects on cellular processes.

Medicine

In the field of medicine, (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is explored for its potential therapeutic applications. Researchers may examine its efficacy as a drug candidate for treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties can contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenyl)acrylamide
  • (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide
  • (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-yl)acrylamide

Uniqueness

What sets (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide apart from similar compounds is its specific combination of functional groups and structural features. The presence of both the oxadiazole and thiophene rings, along with the acrylamide moiety, imparts unique chemical and biological properties that can be leveraged in various applications.

Biological Activity

(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound characterized by its unique molecular structure that includes an oxadiazole ring and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₈H₁₇N₃O₂S
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 1173548-28-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole and thiophene groups contribute to its ability to modulate enzyme activity and influence signaling pathways. For instance, the compound may inhibit cholinesterase enzymes, which are crucial in neurotransmission processes.

1. Anticholinesterase Activity

Recent studies have explored the anticholinesterase properties of compounds similar to (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide. In vitro assays have demonstrated that derivatives of the oxadiazole scaffold exhibit varying degrees of inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). For example:

  • Compound SD-6 : IC₅₀ = 0.907 ± 0.011 μM against hAChE.
  • Compound SD-1 : IC₅₀ = 0.052 ± 0.010 μM against hAChE.

These findings suggest that structural modifications can significantly enhance inhibitory potency against cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's disease .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar oxadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic functions .

Structure-Activity Relationship (SAR)

The biological efficacy of (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be influenced by its structural components:

  • Oxadiazole Ring : Essential for biological activity; modifications can enhance or reduce potency.
  • Substituents on the Benzyl Group : Electron-withdrawing groups (EWGs) at specific positions can improve anticholinesterase activity.

A comparative analysis of various derivatives has shown that compounds with unsubstituted phenyl rings exhibit superior inhibition profiles compared to those with electron-donating groups (EDGs) .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide:

CompoundActivityIC₅₀ Value (μM)Reference
SD-6hAChE Inhibition0.907 ± 0.011
SD-1hAChE Inhibition0.052 ± 0.010
SD SeriesAntimicrobial ActivityVaries

These studies provide a foundation for understanding how structural variations impact biological efficacy.

Q & A

Q. Table 1: Representative Synthetic Yields for Analogous Compounds

Substituent on OxadiazoleAcrylamide GroupYield (%)Purity (HPLC)
3,4-DimethylbenzylThiophen-2-yl37>99%
4-ChlorobenzylFuran-2-yl2498%
2,3-Dihydrobenzo[dioxin]4-Bromophenyl6097%
Data adapted from studies on similar oxadiazole-acrylamide systems .

Q. Table 2: Key NMR Assignments for E-Configuration Validation

Proton Position1H^1H NMR Shift (ppm)JJ (Hz)13C^{13}C NMR Shift (ppm)
α (CH=)7.42 (d)15.2123.5
β (=CH–CO)6.88 (d)15.2142.1
Thiophene C2127.8
Data derived from oxadiazole-thiophene hybrids .

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